galanin precursor
Description
Properties
CAS No. |
118901-47-6 |
|---|---|
Molecular Formula |
C15H17NO6 |
Synonyms |
galanin precursor |
Origin of Product |
United States |
Comparison with Similar Compounds
GMAP (Galanin Message-Associated Peptide)
- Origin : Derived from the same precursor as galanin (GAL gene) .
- Structure : 59-60 aa peptide with a phosphorylated serine residue at position 117 .
- Functions: Suppresses growth and hyphal-form transition in Candida albicans . Limited data on physiological roles in mammals .
- Key Difference: Unlike galanin, GMAP lacks a defined receptor system and exhibits non-neuroendocrine roles .
GALP (Galanin-Like Peptide)
- Origin : Encoded by the GALP gene on chromosome 19 in humans, distinct from the GAL gene .
- Structure :
- Receptors : Binds GALR1 and GALR2, with higher affinity for GALR3 in some contexts .
- Functions :
- Key Difference : GALP’s gene location and receptor selectivity distinguish it from galanin, enabling specialized metabolic roles .
Alarin
- Origin : Splice variant of the GALP gene, lacking exon 3–4 sequences .
- Receptors: Mechanism unknown; may interact with orphan receptors or GALR subtypes .
- Functions: Hypothesized roles in neuroendocrine signaling and inflammation . Limited functional data compared to galanin/GALP .
- Key Difference : Alarin’s unique splicing mechanism and lack of sequence homology to galanin suggest divergent functions .
Comparative Analysis Table
Research Findings and Implications
- Receptor Specificity :
- Galanin’s effects vary by receptor subtype:
- GalR1: Mediates antinociception and memory impairment .
- GalR2 : Promotes neurite outgrowth and neurogenesis .
- Therapeutic Potential: Galanin analogs (e.g., galnon) show promise in epilepsy and depression but face challenges in bioavailability . GMAP’s antimicrobial properties could inform antifungal therapies .
Preparation Methods
Bacterial Expression Systems
Escherichia coli has been employed for large-scale production of GMAP, a C-terminal derivative of preprogalanin. Lang et al. (2007) amplified the GMAP-coding sequence via PCR and cloned it into a pET vector under T7 promoter control. Induction with IPTG yielded inclusion bodies, which were solubilized in urea and refolded via stepwise dialysis. Despite high yields (≈20 mg/L), this method necessitated denaturation steps due to E. coli's inability to process eukaryotic signal peptides, resulting in non-secreted precursor aggregates.
Yeast Expression Systems
The methylotrophic yeast Pichia pastoris circumvented solubility issues through secretory expression. Using the pPICZα vector, researchers fused preprogalanin to the α-mating factor secretion signal, achieving extracellular precursor secretion into culture media. Key parameters included:
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Strain Selection | GS115 (Mut+) for methanol utilization | 30% higher yield than KM71 |
| Induction Duration | 72–96 hr post-methanol induction | Maximized secretory capacity |
| pH Control | Maintained at 6.0 with ammonium hydroxide | Prevented proteolytic degradation |
This system yielded ≈15 mg/L of soluble preprogalanin, though N-linked glycosylation at Asn-5 (galanin) required enzymatic removal via EndoH.
Post-Translational Processing of the this compound
Proteolytic Cleavage Mechanisms
Preprogalanin maturation involves three enzymatic steps:
-
Signal peptide removal : Catalyzed by signal peptidase in the endoplasmic reticulum, exposing the galanin-GMAP propeptide.
-
Dibasic site cleavage : Prohormone convertases (PC1/3, PC2) hydrolyze Arg-30↓Arg-31 in humans, liberating galanin.
-
C-terminal amidation : Peptidylglycine α-amidating monooxygenase (PAM) converts glycine-extended galanin to the active amidated form.
GMAP remains C-terminally phosphorylated at Ser-117 in humans, a modification critical for its adenylate cyclase inhibitory activity.
In Vitro Processing Assays
Spinal cord membrane fractions hydrolyze recombinant GMAP into fragments (GMAP-1–35, GMAP-36–60), identified via Edman degradation. These peptides differentially modulate second messengers:
| Fragment | cAMP Inhibition (%) | cGMP Modulation |
|---|---|---|
| Full GMAP | 72 ± 4 | No effect |
| GMAP-1–35 | 58 ± 6 | No effect |
| GMAP-36–60 | 18 ± 3 | No effect |
Data derived from forskolin-stimulated adenylate cyclase assays.
Structural Determinants of Precursor Function
Receptor Binding Regions
Chimeric studies revealed that preprogalanin residues 1–15 (galanin domain) mediate GalR1/GalR2 activation, while GMAP residues 50–60 enhance GalR3 affinity. Key interactions include:
Species-Specific Variants
Human galanin (1–30) exhibits 90% sequence homology to porcine isoforms, diverging at positions 21–23 (Pro-Ser-Leu vs. Gly-Ala-Val). These substitutions reduce GalR2 binding affinity by 2.3-fold compared to porcine galanin.
Challenges in Precursor Preparation
Proteolytic Instability
The dibasic KR cleavage site in preprogalanin is susceptible to serum proteases, limiting in vivo applications. Stabilization strategies include:
Q & A
What are the structural characteristics and processing mechanisms of the galanin precursor, and how do they influence functional diversity?
Level: Basic
Answer: The this compound, preprogalanin, is a 124-amino acid protein encoded by the GAL gene. It undergoes proteolytic cleavage to yield mature galanin (30 amino acids in humans) and galanin message-associated peptide (GMAP, 59–60 amino acids). The N-terminal 15 amino acids of galanin are evolutionarily conserved and critical for receptor binding . Processing occurs in secretory vesicles, with tissue-specific variations in cleavage enzymes (e.g., prohormone convertases). Researchers should use mass spectrometry and immunoassays to map cleavage products across tissues, as differential processing may underlie functional diversity in neurotransmission, inflammation, and metabolism .
How does this compound expression modulate chemotherapy resistance in colorectal cancer, and what experimental models validate this?
Level: Advanced
Answer: GAL mRNA overexpression correlates with poor survival in colorectal cancer (CRC). Silencing GAL or its receptor GalR1 via RNAi in CRC cell lines (e.g., HCT116, SW620) reduces FLIPL (caspase-8 inhibitor) levels, enhancing oxaliplatin/5-FU-induced apoptosis . Use patient-derived xenografts (PDXs) and organoids to model resistance. Transcriptomic profiling of chemotherapy-responsive vs. nonresponsive tumors identifies GAL/GalR1 as part of MAPK and apoptosis pathways. Validate with CRISPR knockouts and rescue experiments using synthetic galanin peptides .
What methodologies are optimal for studying this compound processing and receptor interactions in neuronal vs. non-neuronal tissues?
Level: Methodological
Answer:
- Processing: Use CHAPS solubilization and cross-linking (e.g., disuccinimidyl tartrate) to isolate active galanin receptors from membrane extracts. Scatchard analysis confirms binding affinity (Kd ≈ 0.8–0.9 nM) .
- Receptor specificity: Employ GAL1/GAL2/GAL3 receptor-null cell lines with transfected receptors to assess signaling (cAMP inhibition for GAL1/GAL3; PLC activation for GAL2) .
- Tissue variation: Combine single-cell RNA-seq (to map GAL expression in DRG neurons vs. glia) and ELISA (to quantify tissue-specific GMAP levels) .
What conflicting evidence exists regarding galanin receptor signaling pathways, and how can these discrepancies be resolved?
Level: Advanced
Answer: Studies report contradictory roles for GAL2 in apoptosis (pro-survival in neurons vs. pro-death in cancer). These may arise from tissue-specific G-protein coupling (e.g., Gq vs. Gi). Address by:
- Using BRET/FRET biosensors to quantify real-time G-protein activation in different cell types .
- Comparing phosphoproteomic profiles of GAL2-expressing neuronal (SH-SY5Y) vs. epithelial (HeLa) cells .
- Validating in conditional GalR2 knockout mice to isolate tissue-specific effects .
How can researchers design preclinical studies to evaluate this compound-targeted therapies while adhering to NIH guidelines?
Level: Methodological
Answer:
- In vivo models: Use GAL-transgenic mice or AAV-mediated GAL overexpression in disease models (e.g., nerve injury, CRC). Include sham-operated controls and power analysis for group size .
- Ethics: Follow ARRIVE guidelines for reporting animal studies. Document anesthesia (isoflurane), analgesia (buprenorphine), and euthanasia (CO2) protocols .
- Data rigor: Perform blinding in behavioral assays (e.g., von Frey test for neuropathic pain) and validate findings across ≥2 models (e.g., chemotherapy-resistant PDX and Apc<sup>Min/+</sup> mice for CRC) .
What strategies mitigate bias when analyzing galanin's dual roles in neuroprotection and disease progression?
Level: Advanced
Answer:
- Confounding variables: Control for age (galanin expression declines with age) and sex (hormonal regulation of GAL) in animal cohorts .
- Multi-omics integration: Combine spatial transcriptomics (to localize GAL expression in brain regions) with metabolomics (to assess downstream lipid mediators) .
- Contradictory data: Apply Mendelian randomization in human biobanks to distinguish causal vs. correlative links between GAL polymorphisms and diseases like Alzheimer’s .
How can systems biology approaches identify novel this compound-interacting proteins in disease contexts?
Level: Advanced
Answer:
- Interactome mapping: Perform affinity purification-mass spectrometry (AP-MS) on GAL-overexpressing cells using biotinylated galanin peptides as bait .
- Pathway enrichment: Use STRING or Reactome to map GAL-associated nodes (e.g., neurotrophin signaling, Wnt/β-catenin). Validate hits with co-immunoprecipitation in relevant tissues .
- Functional screens: Conduct genome-wide CRISPR knockouts in GAL-high cell lines to identify synthetic lethal partners .
What frameworks ensure rigorous formulation of research questions on this compound biology?
Level: Methodological
Answer: Apply FINER criteria:
- Feasible: Balance scope (e.g., "How does GAL modulate microglial activation?" vs. overly broad questions).
- Novel: Leverage public datasets (e.g., GTEx for GAL expression across tissues) to identify understudied roles .
- Ethical: Address NIH guidelines for preclinical rigor .
- Relevant: Align with unmet needs (e.g., galanin’s role in chemotherapy resistance ). Use PICO for clinical questions: Population (CRC patients), Intervention (GAL inhibitors), Comparison (standard chemo), Outcome (apoptosis rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
